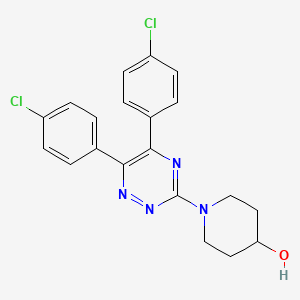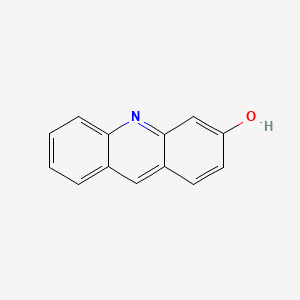
8-(4-Oxo-1,4-dihydroquinazolin-2-yl)naphthalene-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(4-Oxo-1,4-dihydroquinazolin-2-yl)-1-naphthoic acid is a chemical compound that belongs to the class of quinazolinone derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-Oxo-1,4-dihydroquinazolin-2-yl)-1-naphthoic acid typically involves the condensation of 2-aminobenzamide with naphthalene-1-carboxylic acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the quinazolinone ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is typically carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
8-(4-Oxo-1,4-dihydroquinazolin-2-yl)-1-naphthoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinazolinone ring to its corresponding dihydroquinazoline form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the naphthoic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives, which may have different biological activities and properties depending on the specific functional groups introduced.
科学研究应用
8-(4-Oxo-1,4-dihydroquinazolin-2-yl)-1-naphthoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazolinone derivatives.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of DNA repair enzymes.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Industry: The compound is used in the development of new materials with specific properties, such as fluorescence or conductivity.
作用机制
The mechanism of action of 8-(4-Oxo-1,4-dihydroquinazolin-2-yl)-1-naphthoic acid involves its interaction with specific molecular targets, such as enzymes involved in DNA repair. The compound binds to the active site of these enzymes, inhibiting their activity and thereby affecting cellular processes such as DNA replication and repair. This inhibition can lead to the accumulation of DNA damage in cancer cells, ultimately resulting in cell death.
相似化合物的比较
Similar Compounds
4-(4-Oxo-1,4-dihydroquinazolin-2-yl)benzonitrile: This compound has a similar quinazolinone core but with a benzonitrile group instead of a naphthoic acid moiety.
2-Phenyl-3,4-dihydroquinazolin-4-one: Another quinazolinone derivative with a phenyl group, known for its potent inhibitory activity against tankyrase enzymes.
Uniqueness
8-(4-Oxo-1,4-dihydroquinazolin-2-yl)-1-naphthoic acid is unique due to its naphthoic acid moiety, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
61802-38-8 |
|---|---|
分子式 |
C19H12N2O3 |
分子量 |
316.3 g/mol |
IUPAC 名称 |
8-(4-oxo-3H-quinazolin-2-yl)naphthalene-1-carboxylic acid |
InChI |
InChI=1S/C19H12N2O3/c22-18-12-7-1-2-10-15(12)20-17(21-18)13-8-3-5-11-6-4-9-14(16(11)13)19(23)24/h1-10H,(H,23,24)(H,20,21,22) |
InChI 键 |
DONIZLRESHCDJA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)C3=CC=CC4=C3C(=CC=C4)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


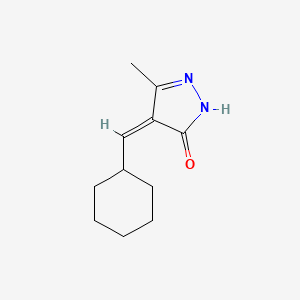
![N-{3-[(1,3-Dithian-2-yl)methyl]-1,2-oxazol-4-yl}acetamide](/img/structure/B12908735.png)
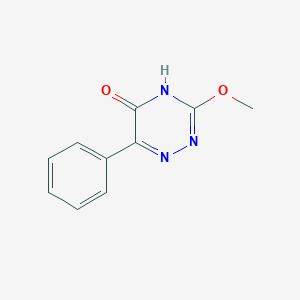
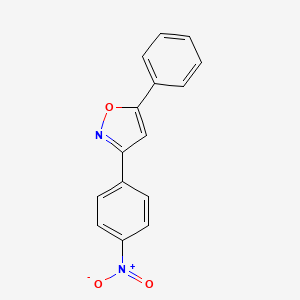
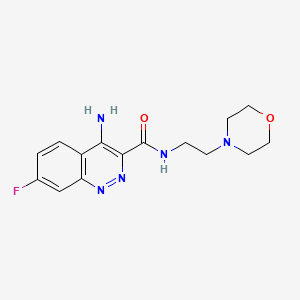
![2H-Cyclopenta[b]furan-2-one, hexahydro-3-methyl-](/img/structure/B12908750.png)
![2-Methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B12908755.png)
![Cis-3a-nitro-2-phenylhexahydroisoxazolo[2,3-b][1,2]oxazine](/img/structure/B12908766.png)
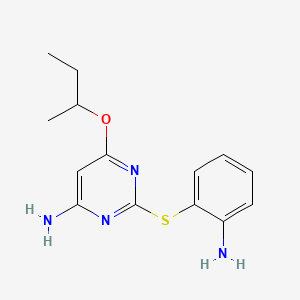
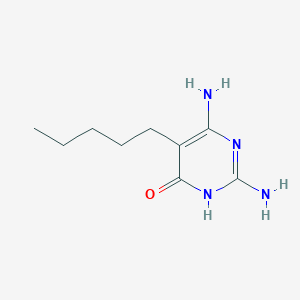

![5,7-Diphenylfuro[3,4-d]pyridazine](/img/structure/B12908791.png)
